molecular formula C7H11BrO B2463241 1-Bromo-6-oxaspiro[2.5]octane CAS No. 2137575-50-7

1-Bromo-6-oxaspiro[2.5]octane

Cat. No. B2463241
CAS RN: 2137575-50-7
M. Wt: 191.068
InChI Key: GHOMJCXNDMWYNF-UHFFFAOYSA-N
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Description

“1-Bromo-6-oxaspiro[2.5]octane” is a chemical compound . It is a derivative of “1-oxaspiro[2.5]octane”, which is a spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected through a single atom .


Molecular Structure Analysis

The molecular structure of “1-Bromo-6-oxaspiro[2.5]octane” is related to its parent compound “1-oxaspiro[2.5]octane”. The latter has a molecular formula of C7H12O and a molecular weight of 112.17 . The structure of “1-oxaspiro[2.5]octane” consists of a seven-membered ring fused with a three-membered ring .

Scientific Research Applications

1. Enzymatic Detoxification

1-Bromo-6-oxaspiro[2.5]octane is involved in studies related to enzymatic detoxification. For example, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis shows a preference for hydrolyzing O-axial C3 epimers of various 1-oxaspiro[2.5]octanes over O-equatorial C3 epimers. This is significant because O-axial C3 epimers are predominantly responsible for biological activity in many biologically active spiroepoxide compounds (Weijers et al., 2007).

2. Structural and Conformational Analysis

Research on 1-Bromo-6-oxaspiro[2.5]octane includes structural and conformational analyses using NMR spectroscopy. These studies focus on determining the relative configuration and preferred conformations by analyzing coupling constants and chemical shifts. This is important for understanding the steric and electronic effects of substituents on the molecule (Montalvo-González & Ariza-Castolo, 2012).

3. Synthesis of Dipeptide Synthons

1-Bromo-6-oxaspiro[2.5]octane derivatives have been used in the synthesis of novel dipeptide synthons. These synthons are important for the construction of complex peptides and are a significant area of research in peptide synthesis (Suter et al., 2000).

4. Gold-Catalyzed Assembly of Heterobicyclic Systems

Research includes the use of gold catalysis in the synthesis of heterobicyclic systems, involving 1-Bromo-6-oxaspiro[2.5]octane derivatives. The process typically involves alkyne activation and carbocyclization, leading to the formation of various heterobicyclic compounds. This is a notable aspect of chemical synthesis and catalysis (Zhang & Kozmin, 2005).

5. Corrosion Inhibition

Another application is in the field of corrosion inhibition. Compounds derived from 1-Bromo-6-oxaspiro[2.5]octane have been studied for their effectiveness in protecting metals, such as mild steel, in corrosive environments. This research is crucial for developing new, environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

properties

IUPAC Name

2-bromo-6-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMJCXNDMWYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-oxaspiro[2.5]octane

CAS RN

2137575-50-7
Record name 1-bromo-6-oxaspiro[2.5]octane
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